Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2
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Overview
Description
Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The peptide sequence includes acetylated cysteine, tyrosine, isoleucine, glutamine, asparagine, proline, leucine, and glycine, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds upon oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residues may form disulfide bonds, influencing the peptide’s conformation and stability. The overall effect depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-cysteine: A simpler compound with similar cysteine residues.
N-Acetyl-S-benzyl-DL-cysteine: Contains a benzyl group, offering different chemical properties.
2-Acetamido-3-mercaptopropanoic acid: Another cysteine derivative with distinct applications.
Uniqueness
Ac-DL-Cys(1)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is unique due to its specific sequence and the presence of multiple functional groups. This complexity allows for diverse interactions and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C45H68N12O13S2 |
---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
(2S)-1-[(7S,13S)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27?,28-,29?,30-,31?,32?,33-,37-/m0/s1 |
InChI Key |
RROMYFJBCBPTNU-FTLGEDQVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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